![molecular formula C17H13Br2NO5 B290585 Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate, also known as DBMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBMI is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H12Br2N2O4.
Wirkmechanismus
The mechanism of action of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate can inhibit tumor growth in mice and reduce the incidence of metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate in lab experiments include its high yield of synthesis, its solubility in organic solvents, and its potential applications in various fields. However, the limitations of using Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate. These include:
1. Investigating the potential of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate as a therapeutic agent for the treatment of cancer.
2. Exploring the use of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate as a building block for the synthesis of novel materials with unique properties.
3. Studying the potential of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate as a sensor for detecting heavy metal ions in water.
4. Investigating the mechanism of action of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate and identifying potential targets for its activity.
5. Conducting further studies on the toxicity of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate and its potential side effects.
In conclusion, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method is simple and yields high purity product. The compound has been studied for its potential as an anticancer agent, a building block for novel materials, and a sensor for heavy metal ions. Further research is needed to fully understand the mechanism of action of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate and its potential toxicity.
Synthesemethoden
The synthesis of Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate involves the reaction between 2,5-dibromobenzoyl chloride and dimethyl isophthalate in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been extensively studied for its potential applications in various fields such as materials science, biomedicine, and environmental science. In materials science, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biomedicine, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In environmental science, Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Eigenschaften
Molekularformel |
C17H13Br2NO5 |
---|---|
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
dimethyl 5-[(2,5-dibromobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H13Br2NO5/c1-24-16(22)9-5-10(17(23)25-2)7-12(6-9)20-15(21)13-8-11(18)3-4-14(13)19/h3-8H,1-2H3,(H,20,21) |
InChI-Schlüssel |
OMZKHZNTOMWKFB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.